molecular formula C11H23ClN2O2 B1410934 tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride CAS No. 1993318-26-5

tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride

Cat. No. B1410934
CAS RN: 1993318-26-5
M. Wt: 250.76 g/mol
InChI Key: GIITZJHGPXUNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1993318-26-5. It has a molecular weight of 250.77 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-9(8-13)5-6-12-4;/h9,12H,5-8H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

As mentioned earlier, “tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” is a powder that is typically stored at room temperature . It has a molecular weight of 250.77 .

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a versatile building block in the synthesis of a variety of novel organic compounds. Its structure allows for the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives exhibit a wide spectrum of biological activities, making the compound a valuable asset in medicinal chemistry research .

Biological Evaluation

Due to its structural flexibility, tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride can be used in the biological evaluation of new compounds. It has been utilized in antibacterial and antifungal studies, showing moderate activity against several microorganisms .

Drug Discovery

The incorporation of this compound in drug discovery is significant due to its conformational flexibility and the presence of polar nitrogen atoms. These features enhance favorable interactions with macromolecules, which is crucial in the development of new pharmaceuticals .

Crystallography Studies

The compound has been used in X-ray diffraction studies to determine the crystal structure of synthesized derivatives. This is essential for understanding the molecular geometry and potential interaction sites for further chemical modifications .

Enolization Reactions

In synthetic organic chemistry, tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride can be functionalized via enolization. This reaction is pivotal for the synthesis of azaspiro[3.4]octanes, which have potential applications in various chemical industries .

Cycloaddition Reactions

The compound is a precursor for [3+2] cycloaddition reactions with dipolariphiles. This process is used to generate small-ring spirocycles, which are important in the synthesis of complex organic molecules .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

Mechanism of Action

properties

IUPAC Name

tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-9(8-13)5-6-12-4;/h9,12H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIITZJHGPXUNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.